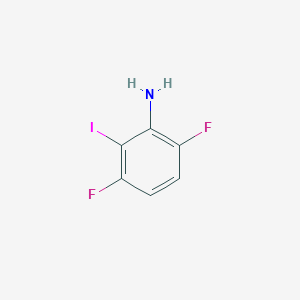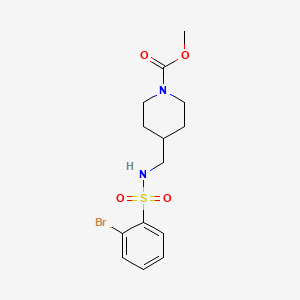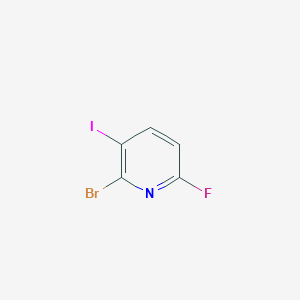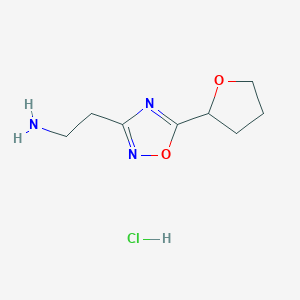![molecular formula C8H20Cl2N2 B2724583 [(1R,3R)-3-(Aminomethyl)cyclohexyl]methanamine;dihydrochloride CAS No. 2378490-79-8](/img/structure/B2724583.png)
[(1R,3R)-3-(Aminomethyl)cyclohexyl]methanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R,3R)-3-(Aminomethyl)cyclohexyl]methanamine;dihydrochloride, also known as memantine, is a medication used for the treatment of Alzheimer's disease. It is an NMDA receptor antagonist that works by regulating the activity of glutamate, a neurotransmitter in the brain.
Mecanismo De Acción
Memantine works by regulating the activity of glutamate, a neurotransmitter in the brain. Glutamate is involved in many important processes in the brain, including learning and memory. However, excessive glutamate activity can cause damage to neurons, leading to neurological disorders such as Alzheimer's disease. Memantine binds to the NMDA receptor, which is responsible for regulating glutamate activity, and blocks excessive glutamate activity.
Biochemical and Physiological Effects:
Memantine has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Memantine has also been shown to reduce oxidative stress, which is a factor in the development of neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Memantine has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying the role of glutamate in neurological disorders. However, [(1R,3R)-3-(Aminomethyl)cyclohexyl]methanamine;dihydrochloride also has some limitations. It has low solubility in water, which can make it difficult to administer in lab experiments. In addition, it has a relatively short half-life, which can make it difficult to maintain a consistent level of this compound in the bloodstream.
Direcciones Futuras
There are several future directions for [(1R,3R)-3-(Aminomethyl)cyclohexyl]methanamine;dihydrochloride research. One area of research is the development of more effective formulations of this compound that can be administered more easily and have a longer half-life. Another area of research is the development of this compound-based therapies for other neurological disorders, such as Parkinson's disease and multiple sclerosis. Finally, there is ongoing research into the role of glutamate in neurological disorders, which may lead to the development of new therapies that target glutamate activity.
In conclusion, this compound is a well-studied compound with a known mechanism of action that has shown promise in the treatment of Alzheimer's disease and other neurological disorders. Its biochemical and physiological effects make it a useful tool for studying the role of glutamate in neurological disorders. However, its limitations, such as low solubility and a short half-life, highlight the need for continued research into more effective formulations of this compound.
Métodos De Síntesis
Memantine is synthesized by reacting 1-amino-3-chlorocyclohexane with formaldehyde and ammonium chloride. The resulting intermediate is then reduced with sodium borohydride to produce [(1R,3R)-3-(Aminomethyl)cyclohexyl]methanamine;dihydrochloride. This synthesis method has been optimized to produce high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
Memantine has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It has been shown to improve cognitive function and reduce symptoms of dementia in clinical trials. In addition to Alzheimer's disease, [(1R,3R)-3-(Aminomethyl)cyclohexyl]methanamine;dihydrochloride has also been studied for its potential therapeutic effects in other neurological disorders, such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Propiedades
IUPAC Name |
[(1R,3R)-3-(aminomethyl)cyclohexyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c9-5-7-2-1-3-8(4-7)6-10;;/h7-8H,1-6,9-10H2;2*1H/t7-,8-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOKEQZRCMLCBK-RHJRFJOKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)CN)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)CN)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2724508.png)
![3-(3-methylthiophen-2-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2724509.png)

![9-Phenylmethoxycarbonyl-3-oxa-9-azaspiro[5.5]undecane-11-carboxylic acid](/img/structure/B2724514.png)
![2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2724515.png)

![N-(4-ethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2724518.png)


![(Z)-ethyl 2-((5-nitrofuran-2-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2724521.png)
![(1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl)acetic acid](/img/structure/B2724522.png)